molecular formula C14H14F3N3O6P+ B15134217 [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid

Cat. No.: B15134217
M. Wt: 408.25 g/mol
InChI Key: VLURFIGXYPBXBS-UHFFFAOYSA-O
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Description

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid is a complex organic compound with a unique structure that includes a quinoxaline core, a morpholine ring, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline core, the introduction of the morpholine ring, and the attachment of the phosphonic acid group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can be performed to modify the quinoxaline core or the phosphonic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoxaline compounds.

Scientific Research Applications

Chemistry

In chemistry, [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and phosphonic acid-containing molecules. Examples include:

Uniqueness

What sets [7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H14F3N3O6P+

Molecular Weight

408.25 g/mol

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid

InChI

InChI=1S/C14H13F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H-,23,24,25)/p+1

InChI Key

VLURFIGXYPBXBS-UHFFFAOYSA-O

Canonical SMILES

C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O

Origin of Product

United States

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